3-Azidopropan-1-ol

Catalog No.
S682796
CAS No.
72320-38-8
M.F
C3H7N3O
M. Wt
101.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azidopropan-1-ol

CAS Number

72320-38-8

Product Name

3-Azidopropan-1-ol

IUPAC Name

3-azidopropan-1-ol

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

InChI

InChI=1S/C3H7N3O/c4-6-5-2-1-3-7/h7H,1-3H2

InChI Key

WHVSIWLMCCGHFW-UHFFFAOYSA-N

SMILES

C(CN=[N+]=[N-])CO

Canonical SMILES

C(CN=[N+]=[N-])CO

Precursor for Heterocyclic Compounds

One key application of 3-azidopropan-1-ol is as a precursor for the synthesis of heterocyclic compounds, which are organic molecules with ring structures containing atoms other than carbon. A specific example is the synthesis of dihydrooxazines, a class of heterocycles with nitrogen and oxygen atoms in the ring. Studies have shown that 3-azidopropan-1-ol can be efficiently converted into dihydrooxazines through a cyclization reaction, making it a valuable tool for researchers studying these compounds and their potential applications [].

Reagent for Click Chemistry

3-Azidopropan-1-ol also finds use as a reagent in click chemistry, a powerful technique for efficiently forming linkages between molecules. Click reactions are highly specific and often proceed under mild conditions, making them attractive for various applications in research. In click chemistry, the azide group on 3-azidopropan-1-ol can react with an alkyne group on another molecule to form a triazole linkage. This reaction has been utilized in the synthesis of diverse functional materials, including polymers, dendrimers, and drug conjugates [, ].

3-Azidopropan-1-ol is a chemical compound characterized by the presence of an azide functional group (-N₃) and a hydroxyl group (-OH) on a three-carbon chain. Its molecular formula is C₃H₇N₃O, with a molecular weight of approximately 101.11 g/mol. The compound exists as a colorless liquid and is soluble in water and various organic solvents. It is often utilized as a versatile building block in organic synthesis due to its unique functional groups, which allow for various chemical transformations and reactions, particularly in click chemistry applications .

  • Click Chemistry: The azide group can undergo cycloaddition reactions with alkynes to form stable triazoles, facilitating the development of bioconjugates and polymers .
  • Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, expanding its utility in synthesizing complex molecules .
  • Reduction Reactions: The azide can be reduced to amines, providing pathways for further functionalization .

While specific biological activities of 3-azidopropan-1-ol are not extensively documented, compounds containing azide groups have been studied for their potential in medicinal chemistry. The azide moiety is known for its bioorthogonal reactivity, allowing for selective labeling and modification of biomolecules without interfering with native biological functions. This property makes 3-azidopropan-1-ol a candidate for applications in drug delivery systems and molecular imaging .

3-Azidopropan-1-ol can be synthesized through several methods:

  • From 3-Bromo-1-propanol: A common method involves the reaction of 3-bromo-1-propanol with sodium azide in a solvent mixture of acetone and water. The reaction typically requires refluxing overnight to ensure complete conversion to the azide .

    Reaction Overview:
    • Reactants: 3-bromo-1-propanol, sodium azide
    • Solvent: Acetone and water
    • Conditions: Reflux overnight
    • Yield: Approximately 77% .
  • Alternative Synthetic Routes: Other methods may involve different halogenated propanols or variations in solvent systems, but the general principle remains the same—substitution of the halogen with an azide group .

3-Azidopropan-1-ol finds diverse applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing heterocyclic compounds and polymers through click chemistry.
  • Bioconjugation: Due to its bioorthogonal properties, it is used in labeling biomolecules for imaging and therapeutic applications.
  • Material Science: It is employed in the development of functionalized polymers and materials that require specific chemical functionalities .

Interaction studies involving 3-azidopropan-1-ol primarily focus on its reactivity with other functional groups. Its azide group can react selectively with alkynes via strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require copper catalysts, making it suitable for sensitive biological environments. This property has been exploited in various research studies aimed at developing new bioconjugates and drug delivery systems .

Several compounds share structural similarities with 3-azidopropan-1-ol. Below are some notable examples:

Compound NameStructureUnique Features
3-Aminopropan-1-olC₃H₉NOContains an amino group instead of an azide; used in amine chemistry.
3-Chloropropan-1-olC₃H₇ClOHalogenated derivative; reactive towards nucleophiles.
3-Isocyanatopropan-1-olC₃H₇N₂OContains an isocyanate group; used in polymer chemistry.

Uniqueness of 3-Azidopropan-1-ol

The uniqueness of 3-Azidopropan-1-ol lies in its combination of an azide and hydroxyl group, which allows it to participate in a variety of reactions that are not accessible to other similar compounds. Its ability to engage in click chemistry without requiring metal catalysts makes it particularly valuable for bioconjugation applications where metal contamination must be avoided .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-azidopropan-1-ol

Dates

Modify: 2023-08-15
McLeod et al. Probing chemical space with alkaloid-inspired libraries. Nature Chemistry, doi: 10.1038/nchem.1844, published online 19 January 2014 http://www.nature.com/nchem

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